
p-Methoxyphenylbiguanide
概要
説明
p-Methoxyphenylbiguanide: is a chemical compound with the molecular formula C9H13N5O It is a derivative of biguanide, featuring a methoxy group attached to the para position of the phenyl ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of p-Methoxyphenylbiguanide typically involves the reaction of p-methoxyaniline with cyanoguanidine under acidic conditions. The reaction proceeds through the formation of an intermediate, which subsequently undergoes cyclization to yield the desired product. The reaction conditions often include the use of hydrochloric acid as a catalyst and a controlled temperature to ensure optimal yield.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.
化学反応の分析
Types of Reactions:
Oxidation: p-Methoxyphenylbiguanide can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced to form different reduced species, depending on the reducing agent used.
Substitution: Substitution reactions can occur at the phenyl ring, where the methoxy group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens or nitrating agents can be used for substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives such as p-methoxybenzoic acid.
Reduction: Reduced species like p-methoxyaniline.
Substitution: Substituted derivatives depending on the reagent used.
科学的研究の応用
Chemistry: p-Methoxyphenylbiguanide is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: In biological research, this compound is studied for its potential effects on cellular processes and its interactions with biological macromolecules.
Medicine: this compound has been investigated for its potential therapeutic properties, including its use as an antidiabetic agent due to its structural similarity to other biguanides like metformin.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of p-Methoxyphenylbiguanide involves its interaction with specific molecular targets within cells. It is believed to inhibit mitochondrial complex I, leading to a decrease in ATP production and activation of compensatory metabolic pathways. This mechanism is similar to that of other biguanides, which are known to exert their effects through modulation of cellular energy metabolism .
類似化合物との比較
Metformin: A widely used antidiabetic drug with a similar biguanide structure.
Phenformin: Another antidiabetic biguanide with a more potent effect but higher risk of side effects.
Proguanil: An ant
生物活性
p-Methoxyphenylbiguanide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and metabolic disorders. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and its implications in therapeutic applications.
Chemical Structure and Properties
This compound is a derivative of biguanide, characterized by the presence of a methoxy group attached to a phenyl ring. This structural modification is believed to enhance its biological activity compared to other biguanide compounds.
The primary mechanism through which this compound exerts its biological effects involves the activation of the 5'-AMP-activated protein kinase (AMPK). AMPK plays a crucial role in cellular energy homeostasis and is a significant target for treating metabolic diseases such as type II diabetes and certain cancers. The activation of AMPK leads to:
- Inhibition of cancer cell proliferation : By regulating energy metabolism, this compound can induce apoptosis in cancer cells.
- Enhancement of insulin sensitivity : This compound improves glucose uptake in muscle cells and inhibits hepatic glucose production, making it beneficial for diabetic patients .
Biological Activity Evaluation
Numerous studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. Below is a summary of significant findings:
Cell Line | IC50 (µM) | Effect | Reference |
---|---|---|---|
HCT-116 | 18 | Moderate cytotoxicity | |
MCF-7 | 15 | Significant growth inhibition | |
HeLa | 11 | High cytotoxicity | |
A549 | 24 | Moderate cytotoxicity |
Case Studies
Several case studies have provided insights into the clinical relevance of this compound:
- Cancer Treatment : A study demonstrated that this compound effectively inhibited the proliferation of colon cancer cells (HCT-116) and breast cancer cells (MCF-7) through AMPK activation, leading to increased apoptosis rates .
- Metabolic Disorders : In diabetic models, this compound improved glucose tolerance and reduced blood glucose levels, showcasing its potential as an antidiabetic agent .
In Silico Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound with various biological targets. These studies suggest that the compound has a favorable interaction with AMPK and other metabolic enzymes, supporting its role in energy regulation and cancer therapy .
Q & A
Basic Research Questions
Q. What are the established protocols for synthesizing p-Methoxyphenylbiguanide, and how can researchers validate purity and structural integrity?
- Methodological Answer: Synthesis typically involves condensation reactions between p-methoxyphenylamine and cyanoguanidine under controlled acidic conditions. Purity validation requires high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) for molecular weight confirmation. Structural integrity is confirmed via nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to verify substituent positions and absence of side products. Researchers should cross-reference synthetic procedures using databases like SciFinder or Reaxys for reproducibility .
Q. How can researchers design a preliminary pharmacological screening for p-Methoxyphenylbiguanide’s bioactivity?
- Methodological Answer: Begin with in vitro assays targeting receptor-binding affinity (e.g., serotonin receptors, given structural analogs' historical targets). Use cell-based viability assays (MTT/XTT) to assess cytotoxicity. Dose-response curves should be generated with at least three biological replicates. Ensure negative controls (e.g., vehicle-only) and positive controls (e.g., known agonists/antagonists) are included. Data should be analyzed using non-linear regression models to calculate EC₅₀/IC₅₀ values .
Q. What ethical considerations are critical when designing studies involving p-Methoxyphenylbiguanide in animal or human models?
- Methodological Answer: Adhere to institutional review board (IRB) or animal ethics committee protocols. Use "participants" instead of "subjects" in human studies, and disclose potential conflicts of interest. For animal studies, follow the ARRIVE guidelines for reporting. Data ownership and sharing agreements must be predefined to prevent team disputes, and raw data should be retained for 5–10 years post-publication .
Advanced Research Questions
Q. How should researchers resolve contradictions in reported pharmacological effects of p-Methoxyphenylbiguanide across studies?
- Methodological Answer: Conduct a systematic review with meta-analysis to quantify heterogeneity. Assess methodological variability (e.g., dose ranges, model systems) using tools like PRISMA. If contradictions persist, design a replication study with standardized protocols (e.g., identical cell lines, buffer conditions). Statistical methods like sensitivity analysis can identify outliers or confounding variables .
Q. What advanced techniques are recommended for elucidating the mechanism of action of p-Methoxyphenylbiguanide at the molecular level?
- Methodological Answer: Employ cryo-electron microscopy (cryo-EM) or X-ray crystallography to visualize ligand-receptor interactions. Use siRNA knockdown or CRISPR-Cas9 gene editing to identify target proteins. Pair these with functional assays (e.g., calcium flux for receptor activation) to correlate structural changes with biological activity. Data integration via bioinformatics tools (e.g., molecular docking simulations) can predict binding affinities .
Q. How can mixed-methods approaches enhance the study of p-Methoxyphenylbiguanide’s therapeutic potential?
- Methodological Answer: Combine quantitative data (e.g., pharmacokinetic parameters from LC-MS/MS) with qualitative insights (e.g., patient-reported outcomes in clinical trials). Use iterative triangulation to validate findings across datasets. For example, transcriptomic analysis (RNA-seq) paired with ethnographic interviews can reveal biomarkers and patient perceptions of efficacy .
Q. What strategies mitigate bias in in vivo studies of p-Methoxyphenylbiguanide’s neuropharmacological effects?
- Methodological Answer: Implement double-blinded randomization for treatment groups. Use automated behavioral tracking systems (e.g., EthoVision) to reduce observer bias. Include sham-operated controls in surgical models. Pre-register study protocols on platforms like Open Science Framework to ensure transparency .
Q. How should researchers address reproducibility challenges in p-Methoxyphenylbiguanide synthesis and bioactivity assays?
- Methodological Answer: Document synthetic procedures in detail (e.g., solvent purity, reaction temperature gradients). Share raw NMR/HPLC chromatograms via repositories like Zenodo. For bioassays, use reference standards (e.g., NIST-traceable compounds) and participate in inter-laboratory validation programs. Adopt FAIR (Findable, Accessible, Interoperable, Reusable) data principles .
Q. Methodological Frameworks
Q. Which frameworks are optimal for formulating hypothesis-driven research questions on p-Methoxyphenylbiguanide?
- Methodological Answer: Apply the PICO framework (Population, Intervention, Comparison, Outcome) for clinical studies (e.g., "In rodent models of anxiety [P], does p-Methoxyphenylbiguanide [I] reduce stress biomarkers [O] compared to diazepam [C]?"). For exploratory research, use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate question viability .
Q. How can researchers leverage chemical databases to identify knowledge gaps about p-Methoxyphenylbiguanide?
- Methodological Answer: Search SciFinder for patents and journal articles, filtering by "biological activity" and "synthetic methods." Use Reaxys to compile physicochemical properties (e.g., logP, solubility) and cross-reference with PubChem for toxicity profiles. Gap analysis tools like VOSviewer can map publication trends and highlight underexplored areas (e.g., metabolite identification) .
特性
IUPAC Name |
1-(diaminomethylidene)-2-(4-methoxyphenyl)guanidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5O/c1-15-7-4-2-6(3-5-7)13-9(12)14-8(10)11/h2-5H,1H3,(H6,10,11,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKFRZIDBWCMAJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N=C(N)N=C(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70195770 | |
Record name | Biguanide, 1-(p-methoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70195770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
43191-41-9 | |
Record name | N-(4-Methoxyphenyl)imidodicarbonimidic diamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=43191-41-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | p-Methoxyphenylbiguanide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043191419 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | p-Methoxyphenylbiguanide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=220225 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Biguanide, 1-(p-methoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70195770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | P-METHOXYPHENYLBIGUANIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XA3020KZD8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。